molecular formula C18H14O4 B4956226 1,4-Dibenzoyloxy-2-butyne

1,4-Dibenzoyloxy-2-butyne

Cat. No.: B4956226
M. Wt: 294.3 g/mol
InChI Key: QFMWXECDLWDFTN-UHFFFAOYSA-N
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Description

1,4-Dibenzoyloxy-2-butyne is an organic compound characterized by the presence of two benzoyloxy groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzoyloxy-2-butyne can be synthesized through the esterification of 2-butyne-1,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the diol and benzoyl chloride reacting to form the desired dibenzoyloxy compound.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzoyloxy-2-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted butyne derivatives.

Scientific Research Applications

1,4-Dibenzoyloxy-2-butyne has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dibenzoyloxy-2-butyne involves its interaction with molecular targets through its reactive functional groups. The benzoyloxy groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved may include enzymatic transformations and non-enzymatic chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibenzoyloxy-2-methyl naphthalene
  • 1,4-Dibenzoyloxy naphthalene
  • 1,5-Dibenzoyloxy naphthalene
  • 1,2-Dibenzoyloxy benzene
  • 1,3-Dibenzoyloxy benzene

Uniqueness

1,4-Dibenzoyloxy-2-butyne is unique due to its butyne backbone, which imparts distinct chemical properties compared to its naphthalene and benzene analogs

Properties

IUPAC Name

4-benzoyloxybut-2-ynyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWXECDLWDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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